3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Mesoionic Purinone Analogs
Research on mesoionic purinone analogs, similar in structure to purine-2,8-dione, reveals their predominant existence in specific tautomeric forms and their ability to undergo hydrolytic ring-opening reactions. These findings are crucial for understanding the chemical behavior and potential reactivity of similar compounds, including the one mentioned (Coburn & Taylor, 1982).
Serotonin Transporter Activity
Studies on derivatives of imidazo[2,1-f]purine-2,4-dione have investigated their affinities for the serotonin transporter, highlighting their potential therapeutic uses. These studies also examine the compounds' acid-base properties, which are essential for their biological activity and solubility (Zagórska et al., 2011).
Biological Activity and Applications
Antiviral and Anticancer Potential
The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides, a related class of compounds, for their antiviral activity offer insights into the potential applications of similar compounds in treating viral infections. Moderate activity against rhinovirus suggests the therapeutic potential of these compounds (Kim et al., 1978).
Neuropharmacological Properties
Imidazo[2,1-f]purine-2,4-dione derivatives have been studied for their central activity, including potential antipsychotic, antidepressant, and anxiolytic-like properties. These compounds have been compared with known drugs like ziprasidone, indicating their possible use in treating affective disorders (Partyka et al., 2014).
Mechanism of Action
Target of Action
It is widely used as a green phosphorescent dopant in highly-efficient light emitting diode (led) displays . This suggests that its primary targets could be the light-emitting components of these devices.
Mode of Action
The compound interacts with its targets by emitting green light when used as a dopant in OLED and TADF-OLED devices . This is likely due to the energy transitions within the compound’s molecular structure, which result in the emission of light at a specific wavelength.
Pharmacokinetics
Its solubility in chloroform, dichloromethane, and toluene suggests that it could be well-distributed in environments where these solvents are present.
Result of Action
The primary result of this compound’s action is the emission of green light when used as a dopant in OLED and TADF-OLED devices . This makes it valuable in the production of highly-efficient light-emitting diode (LED) displays.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of the solvents in which it is soluble can affect its distribution and, consequently, its efficacy as a dopant . .
Properties
IUPAC Name |
2-(2,3-dihydroxypropyl)-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-11-3-5-12(6-4-11)21-7-8-22-14-15(19-17(21)22)20(2)18(27)23(16(14)26)9-13(25)10-24/h3-6,13,24-25H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYCQPYLUFGFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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